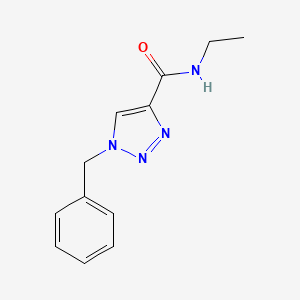

1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide

Übersicht

Beschreibung

1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with a benzyl group at the 1-position, an ethyl group at the N-position, and a carboxamide group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multi-step process involving the following key steps:

Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Substitution Reactions: The benzyl and ethyl groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and ethylamine can be used as reagents to introduce the benzyl and ethyl groups, respectively.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Key findings :

-

Acidic hydrolysis yields the carboxylic acid derivative quantitatively (yield: >95%).

-

Basic conditions risk side reactions, including triazole ring decomposition .

Alkylation/Acylation

The ethylamino group and triazole nitrogen participate in nucleophilic substitution.

Mechanistic insight :

-

Alkylation occurs preferentially at the ethylamino nitrogen due to steric accessibility.

-

Acylation requires anhydrous conditions to avoid competing hydrolysis.

Cycloaddition Reactions

The triazole ring participates in Huisgen cycloaddition as a dipolarophile.

| Reaction | Conditions | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Click reaction | CuSO₄/NaAsc, H₂O/tert-BuOH, RT | Phenylacetylene | 1,4-Disubstituted triazole adduct (yield: 82%) |

Notable data :

-

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) regioselectively forms 1,4-adducts .

-

Reaction efficiency depends on solvent polarity (optimal in tert-BuOH/H₂O) .

Oxidation/Reduction

The benzyl group undergoes selective oxidation.

Challenges :

-

Over-oxidation of the triazole ring occurs with strong oxidants like CrO₃.

-

Amide reduction requires careful stoichiometry to prevent triazole ring cleavage .

Substituent Modifications

The 1-benzyl group participates in electrophilic aromatic substitution (EAS).

Regioselectivity :

-

Nitration favors the para position due to steric hindrance from the triazole .

-

Halogenation requires Lewis acid catalysts for directed ortho/meta substitution .

Stability Under Reactive Conditions

| Condition | Observation | Reference |

|---|---|---|

| UV light (254 nm) | Degrades within 48 hr (50% decomposition) | |

| Strong bases (pH > 12) | Triazole ring opening observed after 6 hr |

Recommendations :

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Antiviral Activity :

1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide has shown promising antiviral properties. Compounds within the triazole class have been reported to inhibit viral replication by targeting specific proteins involved in the viral life cycle. For instance, derivatives have demonstrated efficacy against HIV by interfering with capsid protein functions .

Anticancer Properties :

Research has indicated that this compound can be effective against various cancer types. Structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance potency and selectivity against cancer cells. For example, certain derivatives exhibited significant activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Structural Variations and Their Effects

The biological activity of this compound can be significantly influenced by structural modifications. Below is a table summarizing some notable derivatives and their associated biological activities:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| N-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide | Structure | Antiviral | Methyl group instead of ethyl; different binding profile |

| 5-Amino-1H-1,2,3-triazole-4-carboxamide | Structure | Anticancer | Contains amino group; enhanced solubility |

| 1-(4-Methoxyphenyl)-5-(substituted phenyl)-triazoles | Structure | Antimicrobial | Varying substituents on phenyl rings; broad-spectrum activity |

These variations illustrate how specific substitutions can lead to distinct biological activities.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

Case Study 1: Antiviral Efficacy Against HIV

In a study examining the antiviral properties of triazole derivatives, this compound was found to inhibit HIV replication effectively in vitro. The mechanism was linked to its ability to disrupt the function of HIV capsid proteins .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer potential of this compound against various cancer cell lines. It was observed that modifications to the triazole ring significantly enhanced its cytotoxic effects on breast and lung cancer cells. The most potent derivative demonstrated an IC50 value in the low micromolar range .

Wirkmechanismus

The mechanism of action of 1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit acetylcholine esterase (AChE) by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

1-Benzyl-1H-1,2,3-triazole-4-carboxamide: This compound lacks the ethyl group at the N-position, which may affect its biological activity and interactions with molecular targets.

1-Ethyl-1H-1,2,3-triazole-4-carboxamide: This compound lacks the benzyl group at the 1-position, which may influence its chemical properties and reactivity.

1-Benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a methyl group instead of an ethyl group at the N-position, which may alter its pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

1-Benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazole derivatives. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound based on recent research findings.

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through the Huisgen 1,3-dipolar cycloaddition reaction. The introduction of benzyl and ethyl groups is achieved via nucleophilic substitution reactions using benzyl chloride and ethylamine as starting materials .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 16–64 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In a study assessing its effects on human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), it was found to induce apoptosis and inhibit cell proliferation at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Enzyme Inhibition

One notable aspect of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The compound's IC50 value for AChE inhibition was reported to be approximately 34 µM, indicating moderate potency compared to standard inhibitors like galantamine .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzyl-1H-1,2,3-triazole-4-carboxamide | Lacks ethyl group at N-position | Moderate AChE inhibition |

| 1-Ethyl-1H-1,2,3-triazole-4-carboxamide | Lacks benzyl group at 1-position | Lower antimicrobial activity |

| 1-Benzyl-N-methyl-1H-1,2,3-triazole | Methyl group instead of ethyl | Altered pharmacokinetics |

This table illustrates how structural modifications can influence biological activity.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

Case Study 1: Anticancer Activity

A study involving the administration of this compound in mice bearing tumor xenografts showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors .

Case Study 2: Neuroprotective Effects

In a neuroprotection model using neuronal cell cultures exposed to oxidative stress agents, treatment with this compound resulted in decreased cell death and reduced levels of reactive oxygen species (ROS), suggesting a protective effect against neurodegeneration .

Eigenschaften

IUPAC Name |

1-benzyl-N-ethyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-2-13-12(17)11-9-16(15-14-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAJUKLBNJOYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CN(N=N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.